molecular formula C12H19N3S B103253 1-Adamantanecarbaldehyde thiosemicarbazone CAS No. 15502-76-8

1-Adamantanecarbaldehyde thiosemicarbazone

Cat. No.: B103253
CAS No.: 15502-76-8
M. Wt: 237.37 g/mol
InChI Key: WZZCIXIXWOZLHW-UHFFFAOYSA-N
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Description

1-Adamantanecarbaldehyde thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes or ketones. The adamantane moiety in this compound is a tricyclic hydrocarbon known for its stability and lipophilicity, which enhances the biological activity of the compound.

Preparation Methods

1-Adamantanecarbaldehyde thiosemicarbazone can be synthesized through a condensation reaction between 1-adamantanecarbaldehyde and thiosemicarbazide. The reaction typically involves mixing equimolar amounts of the aldehyde and thiosemicarbazide in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the reaction. The resulting product is purified by recrystallization from a suitable solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

1-Adamantanecarbaldehyde thiosemicarbazone undergoes various chemical reactions, including:

1. Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the thiosemicarbazone moiety, leading to the formation of sulfoxides or sulfones .

2. Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction primarily reduces the carbonyl group to an alcohol .

3. Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles such as amines or thiols .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-adamantanecarbaldehyde thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects:

1. Metal Coordination: The thiosemicarbazone moiety can coordinate with metal ions such as copper, iron, and zinc, forming stable complexes. These metal complexes can interfere with cellular processes, leading to cytotoxic effects .

2. DNA Interaction: The compound can bind to DNA, causing structural changes that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .

3. Enzyme Inhibition: this compound can inhibit enzymes involved in cellular metabolism, such as ribonucleotide reductase, which is essential for DNA synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Adamantanecarbaldehyde thiosemicarbazone stands out due to the presence of the adamantane moiety, which enhances its lipophilicity and stability. This structural feature contributes to its higher biological activity and potential as a drug candidate .

Properties

CAS No.

15502-76-8

Molecular Formula

C12H19N3S

Molecular Weight

237.37 g/mol

IUPAC Name

(1-adamantylmethylideneamino)thiourea

InChI

InChI=1S/C12H19N3S/c13-11(16)15-14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2,(H3,13,15,16)

InChI Key

WZZCIXIXWOZLHW-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)/C=N\NC(=S)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N

Synonyms

1-Adamantanecarbaldehydethiosemicarbazone

Origin of Product

United States

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